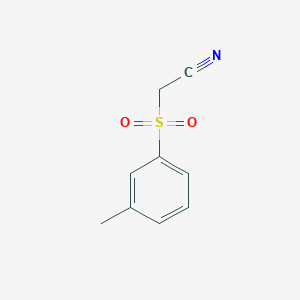
(Toluene-3-sulphonyl)-acetonitrile
描述
(Toluene-3-sulphonyl)-acetonitrile: is a chemical compound with the molecular formula C9H9NO2S p-toluenesulfonylacetonitrile or tosylacetonitrile . This compound is characterized by a toluene ring substituted with a sulfonyl group and an acetonitrile moiety. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Toluene-3-sulphonyl)-acetonitrile typically involves the reaction of p-toluenesulfonyl chloride with potassium cyanide in an aprotic solvent like dimethylformamide (DMF) . The reaction proceeds under anhydrous conditions to avoid hydrolysis of the cyanide ion. The general reaction can be represented as follows:
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reagents and solvents.
化学反应分析
(Toluene-3-sulphonyl)-acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form p-toluenesulfonic acid or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of p-toluenesulfonylhydrazine .
Substitution: : Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : p-Toluenesulfonic acid and other oxidized derivatives.
Reduction: : p-Toluenesulfonylhydrazine .
Substitution: : Various amides, esters, and other derivatives.
科学研究应用
(Toluene-3-sulphonyl)-acetonitrile: is extensively used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: : Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: : Utilized in the development of new drugs and therapeutic agents.
Industry: : Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (Toluene-3-sulphonyl)-acetonitrile exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate chemical transformations.
相似化合物的比较
(Toluene-3-sulphonyl)-acetonitrile: is similar to other sulfonyl-containing compounds such as p-toluenesulfonic acid and tosyl chloride . its unique combination of a sulfonyl group and a cyano group makes it particularly useful in specific reactions and applications. Other similar compounds include:
p-Toluenesulfonic acid
Tosyl chloride
Benzene sulfonyl chloride
Methyl sulfonyl chloride
These compounds share the sulfonyl group but differ in their substituents and reactivity profiles, highlighting the uniqueness of This compound .
属性
IUPAC Name |
2-(3-methylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REESBMRYLNMERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-benzyl-2-methyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7842129.png)
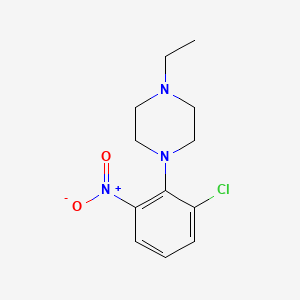
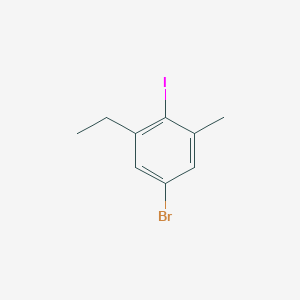
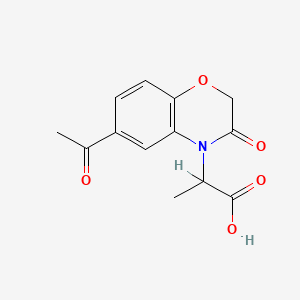
![6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7842150.png)
![5-(2-phenoxyethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7842154.png)
![(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B7842162.png)
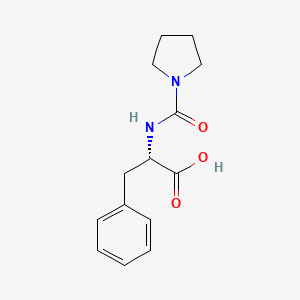
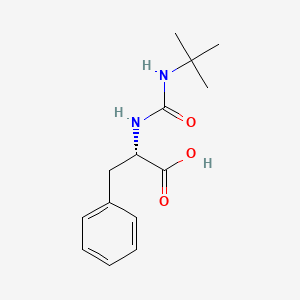
![2-(3-Bromophenyl)-2-[(3-methoxypropyl)amino]acetonitrile hydrochloride](/img/structure/B7842173.png)
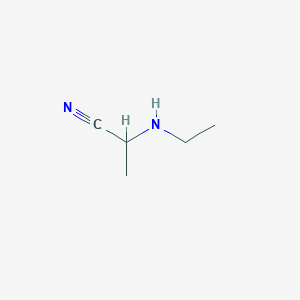
![Ethyl 2-[(1-cyanocyclopentyl)amino]acetate](/img/structure/B7842180.png)
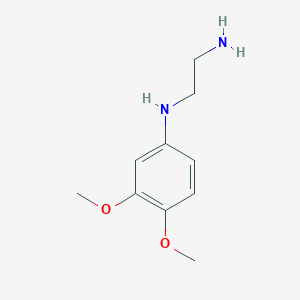
![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)
